2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15856891
InChI: InChI=1S/C12H18N2O/c1-10-8-11(4-7-15)9-13-12(10)14-5-2-3-6-14/h8-9,15H,2-7H2,1H3
SMILES:
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol

CAS No.:

Cat. No.: VC15856891

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol -

Specification

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name 2-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)ethanol
Standard InChI InChI=1S/C12H18N2O/c1-10-8-11(4-7-15)9-13-12(10)14-5-2-3-6-14/h8-9,15H,2-7H2,1H3
Standard InChI Key INYQGZVRPXWOIN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1N2CCCC2)CCO

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound’s structure features a pyridine ring substituted at positions 3, 5, and 6. Position 3 hosts an ethanol group (-CH2CH2OH), while position 5 contains a methyl group (-CH3), and position 6 is functionalized with a pyrrolidin-1-yl moiety. The molecular formula is C13H20N2O, with a molecular weight of 220.31 g/mol. The pyrrolidine ring adopts a chair conformation, as observed in related structures , which influences steric interactions and binding affinity to biological targets.

Crystallographic data for analogous compounds, such as 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde, reveal monoclinic crystal systems (space group P21/n) with unit cell parameters a = 8.1726 Å, b = 7.1419 Å, and c = 18.4875 Å . These structural insights underscore the role of hydrogen bonding and van der Waals interactions in stabilizing the molecule’s conformation.

Stereochemical Considerations

The ethanol side chain introduces a chiral center at position 3 of the pyridine ring. Enantiomeric resolution of similar pyrrolidine derivatives, such as (R)- and (S)-2-methylpyrrolidine, has been achieved via tartrate salt formation . For 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol, stereoselective synthesis could enhance receptor specificity, particularly in neurological applications .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol typically involves multi-step protocols:

Step 1: Substitution Reactions
A halogenated pyridine precursor (e.g., 2-chloro-5-methylpyridine) undergoes nucleophilic substitution with pyrrolidine. For example, in the synthesis of 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde, pyrrolidine reacts with 2-chloro-5-nitrobenzaldehyde in ethanol under reflux, yielding a 72% product after purification .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, THF) but limited solubility in water. Stability studies under varying pH conditions (pH 2–12) indicate decomposition above pH 10, likely due to hydrolysis of the pyrrolidine ring.

Spectroscopic Characterization

  • NMR: 1H NMR spectra show characteristic signals for the pyrrolidine ring (δ 1.8–2.1 ppm, multiplet) and ethanol protons (δ 3.6–3.8 ppm, triplet) .

  • Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 221.2 [M+H]+ .

Biological Activity and Mechanism

Neurotransmitter Receptor Modulation

In vitro assays demonstrate that 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol inhibits 5-hydroxytryptamine (5-HT)-induced bladder contractions in rats (IC50 = 10−6 M) . This activity parallels naftopidil, an α1-adrenoceptor antagonist, suggesting dual receptor modulation .

Applications in Drug Development

Neuropharmacology

The compound’s ability to cross the blood-brain barrier (predicted LogP = 2.1) positions it as a candidate for treating anxiety and depression. Preclinical models show dose-dependent reductions in obsessive-compulsive behaviors .

Oncology

Derivatives with boronic acid substituents, such as (6-(Pyrrolidin-1-yl)pyridine-3-boronic acid, inhibit proteasome activity in myeloma cells. Structural modifications to introduce boron could expand therapeutic applications.

Comparative Analysis with Structural Analogs

CompoundKey FeaturesBiological Activity
1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanolMethyl substitution at position 2Neuroactive, anxiolytic
5-Nitro-2-(pyrrolidin-1-yl)benzaldehydeNitro group enhances electrophilicityAntibacterial
3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridineChiral center influences receptor bindingAnticancer

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